molecular formula C22H29N3O2 B248095 N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248095
M. Wt: 367.5 g/mol
InChI Key: CIGPPRHUWGKENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as DMP785, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of serotonin levels in the brain and is thought to play a role in mood, cognition, and sleep.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has a variety of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the enhancement of cognitive function, and the reduction of anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in lab experiments is its high selectivity for the 5-HT7 receptor, which allows for more precise targeting of this receptor in studies. However, one limitation is the lack of information on its potential side effects and toxicity, which may limit its use in certain experiments.

Future Directions

For research on N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide include further studies on its potential therapeutic applications, as well as investigations into its safety and toxicity. Additionally, research may focus on developing more selective and potent compounds that target the 5-HT7 receptor for use in treating neurological and psychiatric disorders.

Synthesis Methods

N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylphenylamine with acryloyl chloride to form N-(3,5-dimethylphenyl)acrylamide. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of triethylamine and acetic anhydride to yield N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential use in treating various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has also shown promise as a cognitive enhancer and may have applications in the treatment of Alzheimer's disease.

properties

Product Name

N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C22H29N3O2/c1-17-14-18(2)16-19(15-17)23-22(26)8-9-24-10-12-25(13-11-24)20-6-4-5-7-21(20)27-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)

InChI Key

CIGPPRHUWGKENQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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